molecular formula C10H11F3N2O4S B1404722 (5-Trifluoromethyl-pyridine-2-sulfonylamino)-acetic acid ethyl ester CAS No. 1355334-83-6

(5-Trifluoromethyl-pyridine-2-sulfonylamino)-acetic acid ethyl ester

Cat. No.: B1404722
CAS No.: 1355334-83-6
M. Wt: 312.27 g/mol
InChI Key: MPKJXMROESUMQH-UHFFFAOYSA-N
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Description

(5-Trifluoromethyl-pyridine-2-sulfonylamino)-acetic acid ethyl ester is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a sulfonylamino group and an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Trifluoromethyl-pyridine-2-sulfonylamino)-acetic acid ethyl ester typically involves multiple steps, starting with the preparation of the trifluoromethyl-pyridine core. The sulfonylamino group can be introduced through a sulfonylation reaction using sulfonyl chlorides under basic conditions . Finally, the acetic acid ethyl ester moiety is attached via esterification reactions involving ethyl alcohol and acetic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-Trifluoromethyl-pyridine-2-sulfonylamino)-acetic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Trifluoromethyl-pyridine-2-sulfonylamino)-acetic acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonylamino and acetic acid ethyl ester groups provide additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

ethyl 2-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O4S/c1-2-19-9(16)6-15-20(17,18)8-4-3-7(5-14-8)10(11,12)13/h3-5,15H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKJXMROESUMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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